2,5-Diaminobenzene-1,3-disulfonic acid

Description

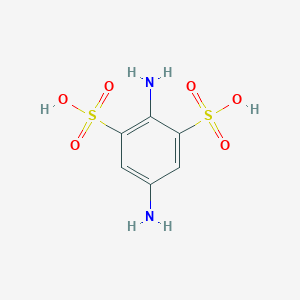

Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJPFLIBOTDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570455 | |

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6409-48-9 | |

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzene-1,3-disulfonic acid, a key aromatic compound, serves as a vital building block in the synthesis of various specialty chemicals, including azo dyes and potential pharmaceutical intermediates. Its unique structure, featuring two amino and two sulfonic acid groups on a benzene ring, imparts specific chemical properties that are highly sought after in materials science and drug development. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and an analysis of the factors governing product yield and purity.

Introduction: Significance and Properties of this compound

This compound, also known by its synonym p-Phenylenediamine-2,6-disulfonic acid, is an organic compound with the chemical formula C₆H₈N₂O₆S₂.[1] Its molecular structure consists of a benzene ring substituted with two amino groups at positions 2 and 5, and two sulfonic acid groups at positions 1 and 3. The presence of both basic amino groups and acidic sulfonic acid groups makes it an amphoteric molecule, influencing its solubility and reactivity.

The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of complex organic molecules. The amino groups can be readily diazotized and coupled to form azo compounds, which are the basis for a wide range of dyes and pigments. Furthermore, the sulfonic acid groups enhance water solubility, a desirable property for many dyeing applications and for the formulation of pharmaceutical agents.

Key Properties:

| Property | Value |

| CAS Number | 6409-48-9[1] |

| Molecular Formula | C₆H₈N₂O₆S₂[1] |

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | This compound[1] |

| Synonyms | p-Phenylenediamine-2,6-disulfonic acid[1] |

Core Synthesis Strategy: Electrophilic Sulfonation of p-Phenylenediamine

The most direct and industrially viable approach for the synthesis of this compound is the electrophilic aromatic substitution of p-phenylenediamine. This reaction involves the introduction of two sulfonic acid groups onto the benzene ring using a strong sulfonating agent.

Mechanistic Insights and Regioselectivity

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophiles (SO₃). The amino group (-NH₂) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[2][3] However, under the strongly acidic conditions required for sulfonation, the amino groups are protonated to form anilinium ions (-NH₃⁺). The anilinium ion is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[3]

This change in the directing effect of the amino group under acidic conditions is the key to synthesizing the 1,3-disulfonic acid isomer. While the initial sulfonation of p-phenylenediamine might favor the formation of the 2-sulfonic acid derivative, subsequent sulfonation under forcing conditions can lead to the thermodynamically more stable 1,3-disubstituted product. The reversibility of the sulfonation reaction allows for isomer rearrangement to the more stable product at higher temperatures.

The formation of the isomeric 1,4-diaminobenzene-2,5-disulphonic acid is a competing reaction. The conditions of the sulfonation, including the concentration of the sulfonating agent, temperature, and reaction time, must be carefully controlled to maximize the yield of the desired 1,3-disulfonic acid isomer.

Detailed Synthesis Protocols

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in contemporary literature, a plausible and effective method can be extrapolated from established procedures for the sulfonation of aromatic amines, particularly the synthesis of its isomers. The following protocol is a representative procedure based on these principles.

Synthesis via Direct Sulfonation of p-Phenylenediamine

This method involves the direct sulfonation of p-phenylenediamine using fuming sulfuric acid (oleum). The control of reaction temperature and the concentration of sulfur trioxide in the oleum are critical for achieving the desired disubstitution at the 1 and 3 positions.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a calculated amount of fuming sulfuric acid (oleum) with a specific concentration of free SO₃ (e.g., 20-30%). The flask should be cooled in an ice-water bath.

-

Addition of Reactant: Slowly and carefully add p-phenylenediamine to the stirred oleum. The addition should be done in small portions to control the exothermic reaction and maintain the temperature below a certain limit (e.g., 20-30°C).

-

Sulfonation: After the addition is complete, the reaction mixture is gradually heated to a temperature range of 120-160°C. The reaction is maintained at this temperature for several hours with continuous stirring to ensure complete disulfonation and to favor the formation of the thermodynamically stable 1,3-isomer. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice or a mixture of ice and water. This quenching step precipitates the product.

-

Purification: The precipitated solid is collected by filtration and washed with a small amount of cold dilute sulfuric acid to remove any unreacted starting material, followed by washing with cold water to remove excess acid. Further purification can be achieved by recrystallization from hot water or an appropriate solvent system. A patent for a related compound suggests a purification process involving dissolving the crude product in water with alcohol and inorganic acid, followed by decolorization with activated carbon and recrystallization.[4]

Key Experimental Parameters and Their Influence:

| Parameter | Influence on the Reaction | Recommended Range/Value |

| Concentration of Oleum | Higher SO₃ concentration increases the rate of sulfonation. | 20-30% free SO₃ |

| Reaction Temperature | Higher temperatures favor the formation of the thermodynamically more stable 1,3-isomer but can also lead to side reactions and decomposition. | 120-160°C |

| Reaction Time | Sufficient time is required for the completion of the disulfonation and for the isomeric equilibrium to be established. | 4-8 hours (monitor by TLC/HPLC) |

| Ratio of Reactants | A molar excess of the sulfonating agent is typically used to ensure complete disulfonation. | Molar ratio of p-phenylenediamine to SO₃ of 1:2.5 to 1:3 |

Alternative Synthetic Approaches

While direct sulfonation of p-phenylenediamine is the most straightforward method, other multi-step synthetic routes can be envisioned, although they are generally more complex and less economically viable for large-scale production.

From Nitroaromatic Precursors

One potential alternative involves the sulfonation of a dinitrobenzene derivative followed by the reduction of the nitro groups to amino groups. For instance, the sulfonation of 1,4-dinitrobenzene could potentially yield 2,5-dinitrobenzene-1,3-disulfonic acid, which could then be reduced to the desired product. However, the regioselectivity of the initial sulfonation step would need to be carefully controlled.

Hypothetical Reaction Pathway:

Caption: A potential multi-step synthesis route starting from 1,4-dinitrobenzene.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

p-Phenylenediamine: Is a toxic and sensitizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Fuming Sulfuric Acid (Oleum): Is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns. It should be handled with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, a face shield, and a chemical-resistant apron.

-

Reaction Conditions: The sulfonation reaction is exothermic and should be carefully controlled to prevent runaway reactions. The use of a cooling bath during the initial addition of the reactant is essential.

Conclusion

The synthesis of this compound is primarily achieved through the direct sulfonation of p-phenylenediamine. The key to obtaining the desired 1,3-disulfonic acid isomer lies in the careful control of reaction conditions, particularly temperature and the concentration of the sulfonating agent, to leverage the meta-directing effect of the protonated amino groups. While alternative multi-step routes are theoretically possible, the direct sulfonation method remains the most practical and efficient approach for laboratory and industrial-scale production. Researchers and professionals in drug development and materials science can utilize the principles and protocols outlined in this guide to successfully synthesize this valuable chemical intermediate for their specific applications.

References

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (n.d.). RSC Publishing.

- Product manipulations and comparison of isomer outcomes with aniline sulfon

-

This compound | C6H8N2O6S2 | CID 15249343. (n.d.). PubChem. Retrieved from [Link]

- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.

- Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diaminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2,5-Diaminobenzene-1,3-disulfonic acid, a versatile aromatic sulfonic acid derivative. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, offering both established data and detailed experimental protocols for its characterization.

Introduction: Understanding the Core Compound

This compound, identified by CAS numbers 6409-48-9 and 88-46-0 , is an organic compound featuring a benzene ring substituted with two amino groups and two sulfonic acid groups.[1][2][3][4][5] This unique substitution pattern imparts specific chemical reactivity and physical characteristics, making it a subject of interest in various chemical applications. Its structure suggests a high degree of polarity, which significantly influences its solubility and other properties. A clear understanding of its physicochemical profile is paramount for its effective application and for predicting its behavior in different chemical and biological systems.

It is crucial to distinguish this compound from its isomers, such as 2,4-diaminobenzenesulfonic acid and 2,5-diaminobenzenesulfonic acid, as their structural differences lead to distinct physical and chemical properties.[6][7] This guide will focus exclusively on the 1,3-disulfonic acid isomer.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified values for several key parameters are not extensively reported in the scientific literature.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Metanilic acid diamine, 1,3-Benzenedisulfonic acid, 2,5-diamino-, p-Phenylenediamine-2,6-disulfonic acid | [1][5] |

| CAS Number | 6409-48-9, 88-46-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₈N₂O₆S₂ | [1][4] |

| Molar Mass | 268.27 g/mol | [1][5] |

| Appearance | Off-white to beige powder | [3][5] |

| Melting Point | Decomposes on heating | [3][5] |

| Boiling Point | Data not available | [2] |

| Solubility in Water | Soluble | [3][5] |

| pH Value | Acidic in aqueous solution | [3][5] |

| Density | Approximately 1.8 g/cm³ (Predicted: 1.922±0.06 g/cm³) | [3][4][5] |

| pKa | -1.81±0.50 (Predicted) | [4] |

In-depth Analysis and Experimental Protocols

This section provides a detailed examination of the key physicochemical properties and outlines standardized methodologies for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Acidity (pKa)

The acidity of this compound is a critical parameter, governed by the two sulfonic acid groups and, to a lesser extent, the two amino groups. The sulfonic acid moieties are expected to be strongly acidic.

Expertise & Experience: The pKa values of sulfonic acids are often very low, making their direct experimental determination challenging. Potentiometric titration is a common method, but for highly acidic functional groups, the inflection points can be difficult to discern accurately in aqueous solutions. Non-aqueous titrations or spectroscopic methods are often more reliable.

Trustworthiness: A self-validating system for pKa determination involves calibrating the measurement system with certified reference standards of known pKa values that bracket the expected pKa of the analyte.

Authoritative Grounding & Comprehensive References: The determination of pKa for sulfonic acids can be performed using various techniques, including potentiometric titration and spectrophotometry. A standard test method for sulfonic acids is provided by ASTM D4711, although this is specific to alkylbenzene sulfonic acids, the principles can be adapted.

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but this will affect the apparent pKa.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points and two half-equivalence points are expected. The first, lower pKa will correspond to the first sulfonic acid group, and the second to the other. The pKa values of the amino groups will be significantly higher and may require titration with a strong acid.

Figure 3: Workflow for TGA/DSC analysis.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Expertise & Experience:

-

FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for amino (N-H stretching and bending), sulfonic acid (S=O and S-O stretching), and aromatic C-H and C=C bonds are expected.

-

NMR Spectroscopy (¹H and ¹³C): Offers detailed information about the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can confirm the substitution pattern of the benzene ring.

-

UV-Vis Spectroscopy: Reveals information about the electronic transitions within the molecule. The presence of the aromatic ring and amino groups will result in characteristic absorption bands in the UV region.

Trustworthiness: Spectroscopic data should be acquired on a well-maintained and calibrated instrument. The solvent used for NMR and UV-Vis analysis should be reported, as it can influence the spectral features. Comparison of the obtained spectra with theoretical predictions or data from reliable databases enhances the confidence in the structural assignment.

Experimental Protocols:

-

FT-IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory.

-

NMR: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed in an NMR spectrometer.

-

UV-Vis: A dilute solution of the compound is prepared in a suitable solvent (e.g., water or methanol) and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Conclusion

The physicochemical properties of this compound are integral to its successful application in various scientific and industrial domains. This guide has provided a consolidated overview of its known characteristics and has detailed robust experimental protocols for their determination. While some properties are well-documented, a clear need exists for more comprehensive, experimentally verified data, particularly for its pKa values and detailed spectroscopic profiles. The methodologies outlined herein provide a framework for researchers to generate reliable data, contributing to a more complete understanding of this important chemical compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

Ccount Chem. This compound. [Link]

-

ChemBK. 2,5-Diaminobenzenesulfonic acid. [Link]

-

Ccount Chem. This compound. [Link]

Sources

- 1. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6409-48-9 | Chemsrc [chemsrc.com]

- 3. 6409-48-9|this compound|BLD Pharm [bldpharm.com]

- 4. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9 [amp.chemicalbook.com]

- 5. ccount-chem.com [ccount-chem.com]

- 6. chembk.com [chembk.com]

- 7. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [chemicalbook.com]

An In-depth Technical Guide to 2,5-Diaminobenzene-1,3-disulfonic Acid (CAS: 6409-48-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block for Advanced Materials

2,5-Diaminobenzene-1,3-disulfonic acid is a unique aromatic compound characterized by the presence of two amine and two sulfonic acid groups attached to a benzene ring. This highly functionalized structure imparts a combination of properties, including high polarity, water solubility, and the ability to participate in a variety of chemical reactions. These attributes make it a valuable monomer and intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of novel materials for advanced applications. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis methodology, spectroscopic characterization, key applications, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The presence of both basic amino groups and acidic sulfonic acid groups results in zwitterionic characteristics, influencing its solubility and reactivity.

| Property | Value | Source(s) |

| CAS Number | 6409-48-9 | [1] |

| Molecular Formula | C₆H₈N₂O₆S₂ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to beige powder | [2] |

| Solubility in Water | Soluble | [2] |

| Density | Approximately 1.8 g/cm³ | [2] |

| pH Value | Acidic in aqueous solution | [2] |

| Predicted pKa | -1.81 ± 0.50 | [3] |

| Storage | Keep in a dark place, under an inert atmosphere | [4] |

Synthesis and Purification: A Proposed Methodology

While specific experimental procedures for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be proposed based on established methods for the sulfonation of aromatic amines. The direct sulfonation of p-phenylenediamine is a common approach for producing related compounds.[5][6]

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a direct sulfonation of p-phenylenediamine using a strong sulfonating agent, such as fuming sulfuric acid (oleum). The amino groups on the benzene ring are activating and ortho-, para-directing. However, under strongly acidic conditions, the amino groups will be protonated, becoming deactivating and meta-directing. This complex interplay of electronic effects will influence the position of sulfonation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general sulfonation reactions of aromatic amines and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a molar excess of fuming sulfuric acid (e.g., 20% SO₃).

-

Cooling: Cool the flask in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).

-

Addition of Reactant: Slowly add p-phenylenediamine to the stirred fuming sulfuric acid. The addition should be dropwise or in small portions to control the exothermic reaction and maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 80-100 °C) for several hours to facilitate the disulfonation. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove excess acid.

-

Purification: The crude product can be purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture. The purity of the final product should be confirmed by analytical methods such as NMR and elemental analysis.

Spectroscopic Characterization

While comprehensive, publicly available spectra for this compound are scarce, chemical suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS.[4] Researchers should request this information directly from the supplier. Based on the chemical structure, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonic acid groups. The protons of the amino groups and sulfonic acid groups will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine groups.

-

S=O stretching: Strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ for the sulfonic acid groups.

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

S-O stretching: Bands around 900-700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (or M+H⁺/M-H⁻) corresponding to the molecular weight of the compound (268.27 g/mol ).

Applications in Materials Science and Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials.

Precursor for Sulfonated Polymers

This compound is a key building block for the synthesis of sulfonated polyimides and other polymers.[7] The sulfonic acid groups incorporated into the polymer backbone can enhance properties such as:

-

Proton conductivity: Making them suitable for applications in proton exchange membranes (PEMs) for fuel cells.

-

Solubility: Improving the processability of otherwise intractable polymers.

-

Hydrophilicity: Modifying the surface properties of materials.

Caption: Use of the title compound in the synthesis of sulfonated polyimides.

Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The amine and sulfonic acid groups can act as coordination sites for metal ions or as reactive sites for the formation of covalent linkages, making it a potential linker for the construction of MOFs and COFs.[4] These materials have applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

Intermediate in Dye Synthesis

Aromatic diamines and sulfonic acids are common precursors in the synthesis of azo dyes and other colorants. The specific substitution pattern of this compound could be exploited to create dyes with tailored colors and properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed and can cause skin and eye irritation.[8] May cause sensitization by skin contact.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[2] Protect from moisture and direct sunlight.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show the container or label.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in materials science. Its unique combination of amino and sulfonic acid groups makes it a valuable monomer for the synthesis of sulfonated polymers with applications in areas such as fuel cells. While detailed synthetic and spectroscopic data in the public domain is limited, its potential applications warrant further investigation and characterization by the scientific community. Researchers are encouraged to consult directly with chemical suppliers for detailed analytical information and to exercise appropriate caution during its handling and use.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9 [amp.chemicalbook.com]

- 4. mrs-j.org [mrs-j.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CAS#:6409-48-9 | Chemsrc [chemsrc.com]

solubility of 2,5-Diaminobenzene-1,3-disulfonic acid in various solvents

An In-Depth Technical Guide to the Solubility of 2,5-Diaminobenzene-1,3-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6409-48-9) is a key intermediate in the synthesis of various specialty chemicals, most notably as a precursor for azo dyes.[1] Its molecular structure, featuring both acidic sulfonic acid groups and basic amino groups, imparts unique physicochemical properties that govern its behavior in different solvent systems. An understanding of its solubility is paramount for its synthesis, purification, and application, directly impacting reaction kinetics, crystallization, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the underlying scientific principles governing its solubility and provides detailed protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6409-48-9 | [3][4][5][6][7][8][9] |

| Molecular Formula | C6H8N2O6S2 | [2][8] |

| Molar Mass | 268.27 g/mol | [2] |

| Appearance | Off-white to beige powder | [2] |

| Melting Point | Decomposes on heating | [2] |

| Predicted pKa | -1.81 ± 0.50 (for sulfonic acid groups) | [8] |

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is a complex interplay of its functional groups and the properties of the solvent.

Aqueous Solubility and the Role of pH

Qualitative assessments indicate that this compound is "soluble" in water.[2] This is attributed to the high polarity imparted by the two sulfonic acid groups and two amino groups, which readily form hydrogen bonds with water molecules.

The solubility in aqueous media is critically dependent on pH due to the presence of both acidic and basic functionalities. The molecule can exist in various ionic forms, as depicted in the diagram below.

Figure 1. Predominant ionic species of this compound at varying pH.

-

At low pH (highly acidic): Both amino groups will be protonated (-NH3+), and the sulfonic acid groups will be in their acidic form (-SO3H). The net positive charge should enhance solubility in aqueous acidic solutions.

-

At intermediate pH: The sulfonic acid groups, being strongly acidic (predicted pKa of -1.81), will be deprotonated (-SO3-), while the amino groups will be protonated (-NH3+).[8] This results in a zwitterionic form. The solubility of zwitterions can be complex and often represents a point of minimum solubility.

-

At high pH (alkaline): The amino groups will be in their free base form (-NH2), and the sulfonic acid groups will be deprotonated (-SO3-). The net negative charge should lead to high solubility in aqueous alkaline solutions.

Solubility in Organic Solvents

The presence of highly polar sulfonic acid groups suggests that the solubility of this compound in non-polar organic solvents (e.g., hexane, toluene) will be negligible.

Solubility is more likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol may show some limited solubility, but the ionic nature of the solute will likely hinder extensive dissolution.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various media.

Methodology:

-

Add approximately 10 mg of this compound to each of five labeled test tubes.

-

To the respective test tubes, add 1 mL of the following solvents:

-

Deionized Water

-

0.1 M HCl

-

0.1 M NaOH

-

Ethanol

-

Acetone

-

-

Vortex each tube vigorously for 1 minute.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

Protocol 2: Quantitative Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Figure 2. Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator until equilibrium is reached (typically 24-72 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Analysis: Dilute the filtrate to an appropriate concentration and quantify the amount of dissolved solute using a suitable analytical method, such as UV-Vis spectroscopy (due to its aromatic nature) or HPLC. A calibration curve prepared with known concentrations is required for accurate quantification.

Purification and Crystallization

The principles of solubility are directly applied in the purification of this compound. A patented method describes a purification process where the crude product is dissolved in a mixture of water and an alcohol solvent with the addition of an inorganic acid.[10] The solution is then decolorized with activated carbon, and the purified product is obtained through reduced pressure distillation and crystallization.[10]

This suggests that a mixed aqueous-organic solvent system can be effective for dissolving the compound, likely at an elevated temperature, while allowing for crystallization upon cooling or solvent removal. The choice of alcohol and inorganic acid will influence the solubility profile and should be optimized for yield and purity.

Safety Precautions

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[8]

-

First Aid:

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility behavior. Its amphoteric nature, with two strongly acidic sulfonic acid groups and two basic amino groups, makes its aqueous solubility highly dependent on pH. It is expected to be soluble in polar solvents, particularly aqueous acidic and alkaline solutions, and poorly soluble in non-polar organic solvents. For researchers and professionals in drug development and chemical synthesis, the experimental protocols provided in this guide offer a robust framework for determining the precise solubility of this compound in various solvent systems, enabling optimization of its use in synthesis and purification processes.

References

-

This compound | CAS#:6409-48-9 | Chemsrc. (2025). Retrieved from [Link]

-

Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%. (n.d.). Retrieved from [Link]

-

This compound - Ccount Chem. (n.d.). Retrieved from [Link]

-

2,5-Diaminobenzenesulfonic acid - ChemBK. (2024). Retrieved from [Link]

-

This compound - Granules - Transparent | IntraChem Limited. (n.d.). Retrieved from [Link]

- CN1308296C - Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid. (n.d.).

-

This compound | C6H8N2O6S2 | CID 15249343 - PubChem. (n.d.). Retrieved from [Link]

-

2,5-Diaminobenzene-1,4-disulfonic Acid Manufacturer & Exporter | CAS No. 7139-89-1. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. ccount-chem.com [ccount-chem.com]

- 3. This compound | CAS#:6409-48-9 | Chemsrc [chemsrc.com]

- 4. 6409-48-9|this compound|BLD Pharm [bldpharm.com]

- 5. cas 6409-48-9|| where to buy this compound [chemenu.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9 [amp.chemicalbook.com]

- 9. This compound CAS:6409-48-9 | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 10. CN1308296C - Process for purifying 2,5 diamino phenyl-1,3-disulfonic acid - Google Patents [patents.google.com]

- 11. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's In-Depth Guide to the Safe Handling of 2,5-Diaminobenzene-1,3-disulfonic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2,5-Diaminobenzene-1,3-disulfonic acid (CAS No. 6409-48-9). As a sulfonated aromatic amine, this compound presents a specific risk profile that necessitates a deep understanding beyond generic laboratory safety guidelines. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

Compound Identification and Risk Profile

This compound is an organic compound whose structure presents a dual-hazard profile stemming from both the amino and sulfonic acid functional groups.[1][2] Understanding its classification under the Globally Harmonized System (GHS) is the foundational step in risk assessment.

GHS Classification and Hazard Statements

The primary hazards associated with this compound are significant and demand careful consideration. It is classified as a substance with acute oral toxicity, the potential to cause severe skin and eye irritation or damage, and, most critically, suspected carcinogenicity.[3]

| Hazard Class | GHS Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | |

| Skin Irritation / Corrosion | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | [3][4] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage. | [4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | |

| Carcinogenicity | Category 1B | H350: May cause cancer. | |

| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

The signal word for this chemical is "Danger" .[4] The causality behind these classifications is rooted in its chemical nature. The sulfonic acid groups contribute to its corrosive properties, capable of causing chemical burns.[1] The aromatic amine structure is often associated with skin sensitization and long-term health risks, including potential carcinogenicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a stringent, multi-layered approach combining engineering controls and personal protective equipment is mandatory. The primary objective is to eliminate or minimize all potential routes of exposure: inhalation, skin/eye contact, and ingestion.

Primary Engineering Controls

All work involving solid (powder) or dissolved forms of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles, which can cause respiratory tract irritation and systemic toxicity.[3][5] The facility must also be equipped with easily accessible eyewash stations and safety showers.[3][6]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

| Protection Type | Specification | Rationale and Best Practices | Source |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Must be worn at all times. Given the risk of skin burns and sensitization, double-gloving is recommended during weighing and solution preparation.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, avoiding skin contact during removal.[7] | [3][5][7][8] |

| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[3][6] A face shield is required when handling larger quantities or when there is a significant risk of splashing, protecting the entire face from corrosive materials.[7][8] | [3][6][7][8] |

| Skin & Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | A fully-buttoned lab coat provides a barrier against accidental spills. All skin must be covered. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3][9] | [3][9] |

| Respiratory Protection | NIOSH-approved respirator with P3 cartridges for particulates. | Required if working outside of a fume hood (not recommended) or during a large spill clean-up where dust generation is unavoidable.[3][7] | [3][7] |

Safe Handling, Storage, and Experimental Protocols

Adherence to meticulous handling and storage procedures is critical for preventing accidents and maintaining the compound's integrity.

Storage Requirements

Store this compound in a tightly closed, properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, separate from incompatible materials such as strong oxidizing agents.[3][7] It should be stored in a locked cabinet or an area accessible only to authorized personnel due to its high toxicity and carcinogenic potential.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed as a self-validating system, where each step reinforces safety.

Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mM stock solution in an appropriate solvent.

-

Preparation:

-

Don all required PPE as specified in Table 2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Decontaminate the work surface and the analytical balance inside the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, waste container) inside the fume hood.

-

-

Weighing:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully open the container of this compound. Avoid creating airborne dust by handling the container gently.

-

Using a clean spatula, carefully transfer approximately 100 mg of the solid to the weigh boat.

-

Close the primary container immediately and securely.

-

Record the exact weight.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the labeled volumetric flask. A powder funnel can minimize loss and prevent contamination of the flask neck.

-

Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder, and transfer this rinse into the volumetric flask.

-

Add solvent to the flask until it is approximately half-full.

-

Cap the flask and gently swirl to dissolve the solid.

-

Once dissolved, add solvent to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

-

Thoroughly decontaminate the spatula, work surface, and any other equipment used.

-

Wash hands and forearms thoroughly with soap and water after removing gloves.

-

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a rapid and well-rehearsed response is crucial to minimize harm.

Exposure Response

| Exposure Route | Immediate Action | Source |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][9] Seek immediate medical attention.[3] | [3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [3][9] |

| Inhalation | Move the victim to fresh air immediately.[3][9] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.[3] | [3][9] |

| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] | [3] |

Accidental Release Measures

For any spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

Workflow for a Minor Solid Spill (<1 g) inside a Fume Hood:

Caption: Workflow for minor solid spill response.

For major spills, evacuate the area, restrict access, and contact the institution's emergency response team immediately.[7]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Containers should be clearly labeled. Follow all local, state, and federal regulations for chemical waste disposal.[10] Do not discharge to sewer systems or allow it to enter the environment, as it is very toxic to aquatic life.[10]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%.Fisher Scientific.

- 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID - Safety D

- This compound | CAS#:6409-48-9. (2025). Chemsrc.

- A Comprehensive Guide to the Safe Handling of Sulfosalicylic Acid in the Labor

- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.

- 17.

- 3,4-Diaminobenzenesulfonic acid - Safety D

- 2,4-Diaminobenzenesulfonic acid Material Safety D

- Strategies for the Safe Handling of Sulfonic Acid. (2022).

- This compound | C6H8N2O6S2.PubChem.

- SULPHONIC ACID, 90% - SAFETY DATA SHEET FOR CHEMICALS. (2018). [Source not explicitly named, document title used].

- How can we use Labsa in safety?Your global partner in chemical trading.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- 2,5-Diaminobenzenesulfonic acid Safety Inform

- 2,5-Diamino-1,4-benzenedisulfonic acid Safety D

- 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID Hazard and Precautionary St

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9 [amp.chemicalbook.com]

- 5. capitalresin.com [capitalresin.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.ctfassets.net [assets.ctfassets.net]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

thermal stability and decomposition of 2,5-Diaminobenzene-1,3-disulfonic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diaminobenzene-1,3-disulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound (CAS No: 6409-48-9). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delineates the compound's physicochemical properties, proposes a multi-stage thermal decomposition pathway, and outlines a robust analytical workflow for its characterization. Understanding the thermal behavior of this bifunctional aromatic compound is paramount for ensuring its safe handling, establishing processing limits, and predicting its long-term stability in various applications. The guide emphasizes the generation of corrosive and toxic gases, such as sulfur and nitrogen oxides, upon decomposition. Detailed, field-proven protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) are presented to equip scientists with the necessary tools for a thorough investigation.

Introduction

This compound is an aromatic organic compound featuring two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups attached to a benzene ring. This unique substitution pattern imparts properties that make it a valuable building block in the synthesis of specialized polymers, azo dyes, and other functional materials. The presence of both basic (amine) and strongly acidic (sulfonic acid) functionalities creates a zwitterionic character that influences its solubility, reactivity, and intermolecular interactions.

The industrial utility of such compounds is often dictated by their thermal stability. A comprehensive understanding of the decomposition onset temperature, the kinetics of the process, and the nature of the evolved byproducts is not merely an academic exercise; it is a critical safety and quality control parameter. For instance, in polymerization reactions, exceeding the thermal stability threshold can lead to unwanted side reactions, degradation of the final product, and the hazardous release of volatile compounds. This guide serves as a foundational resource for investigating and understanding these critical thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6409-48-9 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O₆S₂ | [1] |

| Molecular Weight | 268.3 g/mol | [1] |

| Synonyms | p-Phenylenediamine-2,6-disulfonic acid | [1] |

Thermal Stability Profile

The thermal stability of an organic molecule is intrinsically linked to the bond dissociation energies of its constituent functional groups. In this compound, the C-S bonds of the sulfonic acid groups are the most likely points of initial thermal cleavage.

Based on this, it is hypothesized that this compound undergoes a multi-stage decomposition process:

-

Initial Stage (Desulfonation): The first significant weight loss, likely commencing in the 300-400 °C range, corresponds to the cleavage of the sulfonic acid groups.

-

Secondary Stage (Ring Fragmentation): At higher temperatures, the remaining diaminobenzene structure will degrade, involving the cleavage of C-N bonds and the fragmentation of the aromatic ring.

During thermal decomposition, the generation of irritating and highly toxic gases is a major concern.[8][9] These include oxides of sulfur (SO₂, SO₃) from the sulfonic acid groups and oxides of nitrogen (NOx) from the amine groups.[9]

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is proposed to proceed via the pathway illustrated below. The process is initiated by the thermally weakest link in the structure, the C-S bond, leading to desulfonation. The energy required for this step is significantly lower than that for the C-N, C-C, or C-H bonds within the aromatic ring. Subsequent heating provides the energy necessary to fragment the more stable diaminobenzene intermediate, ultimately leading to the evolution of smaller gaseous molecules and the formation of a stable carbonaceous char.

Caption: Proposed thermal decomposition pathway for this compound.

Recommended Analytical Workflow for Characterization

To experimentally validate the proposed thermal behavior and accurately quantify the stability of this compound, a multi-technique analytical approach is essential. The following workflow provides a robust framework for a comprehensive investigation.

Caption: Recommended workflow for thermal analysis of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time, providing precise data on decomposition temperatures and compositional analysis.[10]

-

Objective: To determine the onset temperature of decomposition (T_onset) and quantify the mass loss associated with each stage of degradation.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation:

-

Dry the this compound sample in a vacuum oven at 80-100 °C for several hours to remove adsorbed moisture, which could interfere with the interpretation of the initial weight loss.

-

Accurately weigh 5-10 mg of the dried sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal stability of the material, as opposed to its oxidative decomposition (combustion).[11]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between analytical speed and the resolution of distinct thermal events.[12]

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset temperature (T_onset) of each weight loss step, typically calculated using the tangent method at the point of initial significant mass loss.

-

Calculate the first derivative of the weight loss curve (DTG curve). The peaks in the DTG curve indicate the temperatures of the maximum rate of decomposition for each step.

-

Quantify the percentage weight loss for each distinct decomposition stage. This can be correlated with the loss of specific molecular fragments (e.g., two SO₃H groups).

-

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).[10]

-

Objective: To identify the thermal nature (endothermic/exothermic) of the decomposition process and detect any phase transitions prior to decomposition.

-

Methodology:

-

DSC is often performed simultaneously with TGA using an STA (Simultaneous Thermal Analyzer).

-

If run separately, use a similar thermal program as TGA (e.g., 10 °C/min ramp under a nitrogen atmosphere).

-

Analyze the resulting heat flow curve for sharp endothermic peaks (indicating melting) or broad exothermic peaks, which often accompany decomposition reactions.

-

Protocol Insight: Evolved Gas Analysis (EGA)

While TGA quantifies mass loss, it does not identify the chemical nature of the evolved volatile species. EGA, typically performed by coupling the TGA outlet to a Mass Spectrometer (MS) or an FTIR spectrometer, is essential for this purpose.

-

Objective: To identify the gaseous byproducts released at each stage of thermal decomposition.

-

Methodology:

-

Interface the gas outlet of the TGA instrument to the inlet of an MS or FTIR gas cell via a heated transfer line. The transfer line must be heated (e.g., to 200-250 °C) to prevent condensation of the evolved products.

-

Run the TGA experiment as described in section 5.1.

-

Simultaneously acquire mass spectra or infrared spectra of the evolved gas stream.

-

Correlate the evolution of specific gases with the weight loss steps observed in the TGA data. For example, monitor the ion currents for m/z = 64 (SO₂) and m/z = 46 (NO₂) in TGA-MS, or look for the characteristic stretching frequencies of these molecules in TGA-FTIR. This provides direct evidence for the proposed decomposition mechanism.

-

Safety Considerations for Thermal Events

The thermal decomposition of this compound presents significant chemical hazards. All thermal experiments must be conducted with appropriate safety precautions.

-

Hazardous Gas Evolution: As established, the decomposition of this compound will generate toxic and corrosive gases, including sulfur oxides (SOx) and nitrogen oxides (NOx).[9] Inhalation of these fumes can cause severe respiratory irritation.[13][14]

-

Engineering Controls: All heating and thermal analysis of this compound must be performed inside a certified chemical fume hood or a well-ventilated enclosure to prevent exposure to decomposition products.[8][15] The exhaust from the analytical instruments (TGA, DSC) should be vented appropriately.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, is mandatory.[16][17]

-

Spill and Waste: Spilled material should be carefully swept up to avoid generating dust and placed in a labeled container for disposal.[8][14] Follow local regulations for the disposal of chemical waste.

Conclusion

The thermal stability of this compound is governed primarily by the C-S bonds of its sulfonic acid functionalities. Its decomposition is a multi-stage process initiated by desulfonation, likely in the 300-400 °C range, followed by the degradation of the aromatic core at higher temperatures. This process is accompanied by the release of hazardous SOx and NOx gases. A rigorous characterization of this behavior is essential for safe handling and processing and can be achieved through a systematic analytical workflow employing TGA, DSC, and EGA. The protocols and insights provided in this guide offer a robust framework for researchers to safely and accurately elucidate the thermal properties of this and similar sulfonated aromatic compounds.

References

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- Thurnheer, T., Zürrer, D., Höglinger, O., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.

- ScienceLab.com. (n.d.). Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%.

- MDPI. (2024, April 8). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. MDPI.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Benzene-1,3-disulfonic acid, disodium salt.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,2-Dihydroxybenzene-3,5-disulfonic acid, disodium salt monohydrate.

- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - 2,4-Diaminobenzenesulfonic acid.

- NOAA. (n.d.). 4-AMINOBENZENE SULFONIC ACID - CAMEO Chemicals.

- Sigma-Aldrich. (n.d.). 2,5-Diaminobenzenesulfonic acid.

- ChemicalBook. (n.d.). 2,5-Diaminobenzenesulfonic acid(88-45-9).

- Chemsrc. (2025, September 15). This compound | CAS#:6409-48-9.

- ResearchGate. (n.d.). Weight loss by TGA due to sulfonic acid decomposition.

- ChemicalBook. (2025, July 14). 2,5-Diaminobenzenesulfonic acid | 88-45-9.

- SpringerLink. (2025, August 5). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids.

- PubChem. (n.d.). 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474.

- ChemicalBook. (n.d.). 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9.

- PubChem. (n.d.). This compound | C6H8N2O6S2 | CID 15249343.

- PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557.

- ACS Publications. (n.d.). Extraction Behavior of Amino Sulfonic Acid by Tertiary and Quaternary Amines | Industrial & Engineering Chemistry Research.

- MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information.

- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

- NETZSCH Analyzing & Testing. (n.d.). Organics.

- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®.

- CheMondis. (n.d.). This compound - Granules - Transparent | IntraChem Limited.

Sources

- 1. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:6409-48-9 | Chemsrc [chemsrc.com]

- 3. 2,5-DIAMINO-1,3-BENZENEDISULFONIC ACID | 6409-48-9 [amp.chemicalbook.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. 2,5-二氨基苯磺酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. tainstruments.com [tainstruments.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Historical Development and Synthesis of 2,5-Diaminobenzene-1,3-disulfonic Acid

Abstract

This technical guide provides a comprehensive overview of 2,5-Diaminobenzene-1,3-disulfonic acid, a key aromatic sulfonated amine. While the precise moment of its initial discovery is embedded within the broader explosion of aniline dye chemistry in the late 19th century, its developmental history is best understood through the evolution of its synthesis. This document delineates the compound's core properties, explores the logical progression of its manufacturing processes from historical precedents, details a representative synthesis protocol, and discusses its applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this important chemical intermediate.

Core Compound Identification and Properties

This compound is an organic compound characterized by a benzene core substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This structure makes it a highly functionalized molecule, valuable as a building block in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6409-48-9 | [1] |

| Molecular Formula | C₆H₈N₂O₆S₂ | [1] |

| Molecular Weight | 268.3 g/mol | [1] |

| Synonym(s) | p-Phenylenediamine-2,6-disulfonic acid | [1] |

| Appearance | Varies from off-white to beige or violet powder | |

| Melting Point | Decomposes upon heating | |

| Solubility | Soluble in water |

Historical Context and the Logic of Discovery

Pinpointing the exact individual and date for the discovery of this compound is challenging, as it was likely one of many novel structures synthesized during the intense period of research into coal tar derivatives and aniline dyes in the latter half of the 19th century. The development of this class of compounds was not an isolated event but a logical progression driven by the need for new dye precursors with specific properties.

The core scientific drivers were:

-

Solubility: The introduction of sulfonic acid groups (-SO₃H) into aromatic amines was a critical innovation to impart water solubility to dyes, a crucial property for the dyeing process.

-

Chromophores & Auxochromes: Chemists systematically explored how the placement of amine groups (auxochromes) and other functionalities on the benzene ring influenced the color and fastness of the resulting azo dyes.

-

Isomeric Purity: Early synthesis, often involving harsh conditions like high-temperature sulfonation (the "baking" process), would have produced a mixture of isomers. The historical development, therefore, also involves the progression of analytical and purification techniques to isolate and characterize specific isomers like the 2,5-diamino-1,3-disulfonic acid variant.

The discovery was less a single "eureka" moment and more an inevitable outcome of the systematic application of sulfonation, nitration, and reduction reactions to aromatic precursors.

Evolution of Synthetic Methodologies

The synthesis of diaminobenzenedisulfonic acids has evolved from direct, high-energy methods to more controlled, multi-step routes that offer greater purity and yield. The underlying chemical principles are rooted in fundamental aromatic chemistry.

Plausible Historical Synthesis: High-Temperature Sulfonation

Drawing parallels from patents for related isomers, an early and industrially viable method would have been the direct sulfonation of a phenylenediamine precursor at high temperatures.[2][3][4] This "baking" process involves heating the amine with a strong sulfonating agent like oleum (fuming sulfuric acid).

Causality and Experimental Choices:

-

Reactant: p-Phenylenediamine or its monosulfonated derivative would be the logical starting point.

-

Reagent: Oleum (H₂SO₄·SO₃) is used instead of concentrated sulfuric acid to provide a higher concentration of the active electrophile, SO₃, necessary to overcome the deactivating effect of the first sulfonic acid group and achieve disulfonation.

-

Temperature: High temperatures (e.g., 120-160°C) are required to provide the activation energy for the electrophilic aromatic substitution, especially for the introduction of the second sulfonic acid group.[2]

-

Work-up: The reaction mixture is quenched in ice water, causing the less soluble disulfonated product to precipitate, providing a straightforward, if crude, method of isolation.[3]

This method's primary drawback is the potential for side reactions and the formation of a mixture of isomers, necessitating extensive purification.

Modern Synthesis via Nitration and Reduction

A more refined and regioselective approach involves building the molecule through a sequence of nitration, sulfonation, and reduction steps. This provides greater control over the final isomer. A highly effective modern route is the chemical reduction of a dinitro or aminonitro precursor.[5]

Causality and Experimental Choices:

-

Starting Material: A logical precursor would be 2-amino-5-nitrobenzenesulfonic acid or a related dinitrobenzenedisulfonic acid.

-

Reducing Agent: Iron filings in the presence of a mineral acid (e.g., hydrochloric acid) is a classic and cost-effective choice for reducing aromatic nitro groups to amines.[5][6] The reaction proceeds on the surface of the iron.

-

Catalyst/Promoter: An acid like HCl is used to generate the active reducing species and prevent the formation of passivating iron oxide layers on the metal surface.

-

pH Control: After the reduction is complete, the solution is made alkaline (e.g., with sodium carbonate) to precipitate iron hydroxides (Fe(OH)₂/Fe(OH)₃), which are then filtered off. The pH of the filtrate is then carefully adjusted back to acidic to precipitate the final aminosulfonic acid product.[5]

This method is generally higher yielding and produces a purer product compared to high-temperature sulfonation.

Representative Experimental Protocol: Reduction of an Aminonitro Precursor

The following protocol is a representative example for the synthesis of a diaminobenzenesulfonic acid, based on the well-established iron-acid reduction method.[5]

Objective: To synthesize 2,5-Diaminobenzenesulfonic Acid from 2-Amino-5-nitrobenzenesulfonic Acid. (This serves as a validated model for the reduction step applicable to the synthesis of the target disulfonic acid).

Materials:

-

2-Amino-5-nitrobenzenesulfonic acid (1 equivalent)

-

Fine iron filings (3-4 equivalents)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

5% Sodium Carbonate solution

-

Deionized Water

Procedure:

-

Reactor Setup: Charge a jacketed glass reactor with deionized water (approx. 7 parts by volume to the nitro compound) and fine iron filings.

-

Activation: Add a small amount of concentrated HCl and heat the stirred slurry to 95°C. This cleans the iron surface.

-

Addition of Precursor: Slowly add the 2-amino-5-nitrobenzenesulfonic acid powder to the hot iron slurry. The addition rate should be controlled to maintain the temperature above 90°C and manage the exothermic reaction.

-

Reaction Monitoring: Maintain the reaction at 95°C with vigorous stirring for 2-3 hours after the addition is complete. The disappearance of the yellow color of the nitro compound indicates reaction completion.

-

Neutralization & Filtration: Cool the mixture slightly and add 5% sodium carbonate solution until the pH is alkaline (pH 8-9). This precipitates iron salts. Filter the hot solution to remove the iron sludge. Wash the filter cake with hot water to recover any trapped product.

-

Product Isolation: Combine the filtrate and washes. Re-acidify the solution with concentrated HCl to a pH of ~3.

-

Crystallization & Drying: Cool the acidified solution to induce crystallization. The product, 2,5-diaminobenzenesulfonic acid, will precipitate as needle-shaped crystals. Filter the crystals, wash with cold water, and dry under vacuum.

Visualization of Synthetic Pathway

The following diagram illustrates the logical chemical transformations in a modern synthesis route involving the reduction of a nitro group.

Caption: Workflow for the synthesis of a diaminobenzenesulfonic acid via iron-acid reduction.

Applications in Industry and Research

The primary application of this compound and its isomers is as a crucial intermediate in the synthesis of azo dyes.

-

Azo Dyes: The two amino groups can be diazotized and coupled with other aromatic compounds (coupling components) to create complex dye molecules. The sulfonic acid groups ensure the final dye is water-soluble and can bind effectively to polar substrates like cotton, paper, and feathers.[5] The specific substitution pattern of this isomer influences the final color and properties of the dye.

-

Advanced Materials: In modern research, analogous compounds like 2,5-Diaminobenzene-1,4-disulfonic acid are used as organic linkers or monomers for synthesizing highly structured porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[7] These materials have potential applications in gas storage, catalysis, and separation technologies.

Conclusion

This compound is a product of the systematic exploration of aromatic chemistry that defined the modern chemical industry. While its specific origin is intertwined with the broader history of dye chemistry, its continued relevance is a testament to the utility of its structure. The evolution of its synthesis from high-temperature, low-selectivity processes to controlled, high-yield reduction methods reflects the advancement of chemical engineering and process control. It remains a valuable building block, bridging the historical dye industry with contemporary research into advanced functional materials.

References

-

WIPO Patentscope. (1968, January 24). 1:4-phenylenediamine-2:5-disulphonic acid, its manufacture and use (Patent No. GB1100866). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of p-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID (Patent No. DE1493556B2).

-

Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of disulfonic acids (Patent No. US2667507A).

- Google Patents. (n.d.). Preparation of 1,4-diaminobenzene-2,5-disulphonic acid (Patent No. GB1393557A).

-

Chemsrc. (n.d.). This compound | CAS#:6409-48-9. Retrieved from [Link]

-

Clausius Scientific Press. (2023, June 7). Study on Preparation of P-Phenylenediamine from Wasted Polyester. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenedisulfonic acid, 2,5-diamino-. Retrieved from [Link]

Sources

- 1. This compound | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]

- 4. GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 7139-89-1|2,5-Diaminobenzene-1,4-disulfonic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Diaminobenzene-1,3-disulfonic Acid

This guide provides an in-depth technical overview of the spectroscopic methods for the characterization of 2,5-Diaminobenzene-1,3-disulfonic acid (CAS: 6409-48-9).[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical and practical aspects of utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for structural elucidation and quality assessment of this important chemical intermediate.

Introduction